molecular formula C19H14N4O2 B3017519 2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione CAS No. 1022352-93-7

2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione

Cat. No.: B3017519
CAS No.: 1022352-93-7
M. Wt: 330.347
InChI Key: AANCMHCIPJIWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione is a useful research compound. Its molecular formula is C19H14N4O2 and its molecular weight is 330.347. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

Indane-1,3-dione and its derivatives have been extensively studied for their chemical synthesis processes. Research has shown various methods for synthesizing indane-1,3-dione derivatives, which are then evaluated for their potential biological activities. For instance, Giles, Prakash, and Ramseshu (2007) discussed the synthesis of substituted thiophenyl derivatives of indane-1,3-dione, highlighting the various thiols converted to their respective disulphide and treatment with indane-1,3-dione to yield 2-substituted thio phenyl derivatives. These derivatives were investigated for a range of activities including anticoagulant, analgesic, anti-inflammatory, antifungal, antibacterial, and anticancer activities, with some compounds showing moderate activities (Giles, Prakash, & Ramseshu, 2007).

Biological Evaluation

The biological evaluation of indane-1,3-dione derivatives has been a significant area of research. Klimova, Martinez, Klimova, Damian, Ortega, Méndez, Gutiérrez, and Vazquez (2002) investigated the ene reactions of arylmethylenedihydropyrazoles with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione, yielding monoene adducts. These findings open up potential applications in various biological contexts (Klimova et al., 2002).

Chemical Properties and Reactivity

The chemical properties and reactivity of indane-1,3-dione derivatives have been extensively studied. One research by Solov’eva and Gudriniece (1973) delved into the reactions of azidoheterocyclic compounds with C-H acids, revealing the formation of 1,2,3-triazolyl-6-pyridazones and diazodicarbonyl derivatives. Such studies are crucial in understanding the fundamental chemical behavior of these compounds, which is essential for their application in various scientific and industrial processes (Solov’eva & Gudriniece, 1973).

Applications in Polymer Science

The field of polymer science has also benefited from the study of indane-1,3-dione derivatives. For instance, Mallakpour and Butler (1985) discussed the reactivity of 4-phenyl-l,2,4-triazoline-3,5-dione in Diels-Alder reactions, highlighting its significance in the synthesis of alternating copolymers. These findings have implications for the development of novel materials with specific properties (Mallakpour & Butler, 1985).

Properties

IUPAC Name

3-hydroxy-2-[C-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]carbonimidoyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c1-12(17-18(24)15-4-2-3-5-16(15)19(17)25)22-13-6-8-14(9-7-13)23-11-20-10-21-23/h2-11,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMUDNOHMSYVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)N2C=NC=N2)C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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